molecular formula C13H14N2 B1498476 3-(2,3-Dimethylphenyl)pyridin-4-amine CAS No. 1125448-06-7

3-(2,3-Dimethylphenyl)pyridin-4-amine

Cat. No.: B1498476
CAS No.: 1125448-06-7
M. Wt: 198.26 g/mol
InChI Key: BPUQOJNSIAPWFL-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)pyridin-4-amine is a chemical compound characterized by a pyridine ring substituted with a 2,3-dimethylphenyl group at the 3-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)pyridin-4-amine typically involves the following steps:

  • Bromination: The starting material, 2,3-dimethylbenzene, undergoes bromination to introduce a bromine atom at the desired position.

  • Amination: The brominated compound is then subjected to amination reactions, often using ammonia or an amine source, to replace the bromine atom with an amine group.

  • Coupling Reaction: Finally, a coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to attach the pyridine ring to the 2,3-dimethylphenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)pyridin-4-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to the amine group.

  • Substitution: Substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like alkyl halides.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction: Amine derivatives, hydrazines, and other reduced forms.

  • Substitution: Halogenated derivatives, alkylated derivatives, and other substituted forms.

Scientific Research Applications

3-(2,3-Dimethylphenyl)pyridin-4-amine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,3-Dimethylphenyl)pyridin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

3-(2,3-Dimethylphenyl)pyridin-4-amine is similar to other compounds with pyridine and phenyl groups, such as:

  • 2,3-Dimethylphenylpyridine

  • 4-Aminopyridine derivatives

  • Benzene derivatives with amine groups

Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and chemical reagents.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-4-3-5-11(10(9)2)12-8-15-7-6-13(12)14/h3-8H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUQOJNSIAPWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CN=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653800
Record name 3-(2,3-Dimethylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125448-06-7
Record name 3-(2,3-Dimethylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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